molecular formula C12H20ClN3O B13666038 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline hydrochloride

3-Methoxy-4-(4-methylpiperazin-1-yl)aniline hydrochloride

Cat. No.: B13666038
M. Wt: 257.76 g/mol
InChI Key: KUUYXPZLWGMGER-UHFFFAOYSA-N
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Description

3-Methoxy-4-(4-methylpiperazin-1-yl)aniline hydrochloride is a chemical compound with the molecular formula C12H19N3O·HCl It is known for its unique structure, which includes a methoxy group, a piperazine ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline hydrochloride typically involves the reaction of 3-methoxyaniline with 1-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. The industrial production methods may also include purification steps such as crystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(4-methylpiperazin-1-yl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The methoxy group and the aniline moiety can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methoxy-4-(4-methylpiperazin-1-yl)aniline hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-(4-methylpiperazin-1-yl)piperidine
  • 4-(4-Methylpiperazin-1-yl)aniline
  • N-Methylpiperazine derivatives

Uniqueness

3-Methoxy-4-(4-methylpiperazin-1-yl)aniline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H20ClN3O

Molecular Weight

257.76 g/mol

IUPAC Name

3-methoxy-4-(4-methylpiperazin-1-yl)aniline;hydrochloride

InChI

InChI=1S/C12H19N3O.ClH/c1-14-5-7-15(8-6-14)11-4-3-10(13)9-12(11)16-2;/h3-4,9H,5-8,13H2,1-2H3;1H

InChI Key

KUUYXPZLWGMGER-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)N)OC.Cl

Origin of Product

United States

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